Lometrexol

Übersicht

Beschreibung

Lometrexol is a folate analogue and an antipurine antifolate compound. It was synthesized in 1985 by Taylor and colleagues . Unlike methotrexate, which inhibits dihydrofolate reductase, this compound targets glycinamide ribonucleotide formyltransferase (GARFT), an enzyme involved in purine biosynthesis . This compound has been investigated for its potential in treating various cancers, including lung cancer, colorectal carcinoma, and breast carcinoma .

Wissenschaftliche Forschungsanwendungen

Lometrexol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:

Chemie: this compound wird als Modellverbindung verwendet, um die Mechanismen von Folatanaloga und Antifolaten zu untersuchen.

Biologie: Forscher verwenden this compound, um die Rolle des Folatstoffwechsels in zellulären Prozessen und seine Auswirkungen auf Zellproliferation und Apoptose zu untersuchen.

5. Wirkmechanismus

This compound übt seine Wirkung aus, indem es Glycinamid-Ribonukleotid-Formyltransferase (GARFT) inhibiert, ein Enzym, das an der De-novo-Synthese von Purinen beteiligt ist . Durch die Hemmung von GARFT stört this compound die Produktion von Purinnukleotiden, die für die DNA- und RNA-Synthese essentiell sind. Diese Störung führt zur Hemmung der Zellproliferation und induziert Apoptose in schnell teilenden Krebszellen .

Wirkmechanismus

Target of Action

Lometrexol primarily targets the enzyme Dihydrofolate reductase (DHFR) . DHFR plays a crucial role in the synthesis of tetrahydrofolate, which is essential for DNA synthesis and cell growth .

Mode of Action

This compound acts as an antifolate , inhibiting the enzyme DHFR . By inhibiting DHFR, this compound disrupts the synthesis of tetrahydrofolate, thereby interfering with DNA synthesis and cell growth .

Biochemical Pathways

This compound affects the de novo purine biosynthesis pathway . It inhibits the enzyme glycinamide ribonucleotide formyltransferase (GARFT) , which is essential for this pathway . This inhibition disrupts the production of purine nucleotides, which are necessary for DNA and RNA synthesis .

Pharmacokinetics

The pharmacokinetics of this compound were best described by a three-compartment model . The mean clearance and volume of distribution were 1.6 +/- 0.6 liters/h/m2 and 8.9 +/- 4.1 liters/m2, respectively . The mean half-lives were 0.23 +/- 0.1, 2.9 +/- 1.4, and 25.0 +/- 48.7 hours . This compound is considerably eliminated through the kidneys, accounting for 56 +/- 17% of the total dose administered within 6 hours of treatment, and 85 +/- 16% within 24 hours of treatment .

Result of Action

The inhibition of DHFR and GARFT by this compound leads to a decrease in the activity of vital biochemical processes in the cell . This results in a disruption of DNA and RNA synthesis, which can lead to cell death . The cumulative toxicity of this compound is related to tissue concentration .

Action Environment

The action of this compound can be influenced by the presence of other compounds. For instance, the therapeutic efficacy of this compound can be decreased when used in combination with Folic acid . Also, the serum concentration of the active metabolites of this compound can be reduced when this compound is used in combination with Glucarpidase, resulting in a loss in efficacy .

Biochemische Analyse

Biochemical Properties

Lometrexol is a tight-binding antifolate inhibitor of the purine de novo enzyme glycinamide ribonucleotide formyltransferase (GARFT) . It has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Cellular Effects

This compound has shown significant activity against a broad panel of solid tumors . It has been found to induce a unique gene expression signature in cells . In addition, it has been associated with a fall in hematocrit, hemoglobin, and platelet count, indicating that the cumulative toxicity of this compound is related to tissue concentration and not plasma pharmacokinetics .

Molecular Mechanism

This compound inhibits the first folate-dependent enzyme in de novo purine biosynthesis . It is activated by folypolyglutamate synthetase . This compound has a 6-fold higher affinity for FRα than LY309887 and both compounds have higher affinity for the α isoform compared to the β isoform .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown a shift in metabolic activity toward increased purine synthesis . Over time, red blood cell (RBC) this compound levels rise, long after plasma this compound is undetectable .

Dosage Effects in Animal Models

In animal models, this compound has shown significant activity against a broad panel of solid tumors . Tumors with MLL3 and/or MLL4 mutations were highly sensitive to this compound in vitro and in vivo, both in culture and in animal models of cancer .

Metabolic Pathways

This compound is involved in the purine de novo synthesis pathway . It inhibits the key enzyme of purine synthesis glycinamide ribonucleotide formyltransferase (GARFT) .

Transport and Distribution

This compound is transported into cells via the ubiquitously expressed reduced-folate carrier . It also has a high affinity for the α-folate receptor (α-FR), a low capacity folate transporter that is highly overexpressed in some epithelial tumors .

Subcellular Localization

It is known that this compound accumulates in the α-FR/endosomal apparatus, leading to slow release into the cytoplasm

Vorbereitungsmethoden

Lometrexol is synthesized through a series of chemical reactions involving the modification of folic acid. The synthetic route typically involves the following steps :

Starting Material: The synthesis begins with folic acid or a folic acid derivative.

Chemical Modifications: Various chemical reactions, including reduction, alkylation, and formylation, are employed to modify the folic acid structure.

Final Product: The final product, this compound, is obtained through purification and crystallization processes.

Industrial production methods for this compound involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to ensure consistency and quality .

Analyse Chemischer Reaktionen

Lometrexol unterliegt verschiedenen Arten chemischer Reaktionen, darunter:

Oxidation: this compound kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung verschiedener Oxidationsprodukte führt.

Reduktion: Reduktionsreaktionen können die Struktur von this compound verändern, was möglicherweise seine biologische Aktivität beeinflusst.

Substitution: this compound kann Substitutionsreaktionen eingehen, bei denen bestimmte funktionelle Gruppen durch andere ersetzt werden.

Häufig verwendete Reagenzien und Bedingungen in diesen Reaktionen umfassen starke Oxidationsmittel, Reduktionsmittel und Katalysatoren. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden .

Vergleich Mit ähnlichen Verbindungen

Lometrexol gehört zu einer Klasse von Verbindungen, die als Folatanaloga oder Antifolate bekannt sind. Ähnliche Verbindungen umfassen:

Methotrexat: Inhibiert Dihydrofolat-Reduktase und wird bei der Behandlung von Krebs und Autoimmunerkrankungen eingesetzt.

Pemetrexed: Inhibiert mehrere Enzyme, die am Folatstoffwechsel beteiligt sind, und wird bei der Behandlung von nicht-kleinzelligem Lungenkrebs und Mesotheliom eingesetzt.

Pralatrexat: Zielt auf Dihydrofolat-Reduktase ab und wird bei der Behandlung des peripheren T-Zell-Lymphoms eingesetzt.

Raltitrexed: Inhibiert Thymidylatsynthase und wird bei der Behandlung von kolorektalem Karzinom eingesetzt.

This compound ist einzigartig in seiner spezifischen Hemmung der Glycinamid-Ribonukleotid-Formyltransferase, was es zu einem wertvollen Werkzeug für die Untersuchung der Purinbiosynthese und einem potenziellen Therapeutikum für bestimmte Krebsarten macht .

Biologische Aktivität

Lometrexol, chemically known as (6R)-5,10-dideazatetrahydrofolate, is an antifolate compound that acts primarily by inhibiting glycinamide ribonucleotide formyltransferase (GARFT), a crucial enzyme in the de novo purine synthesis pathway. This inhibition leads to significant antitumor activity, particularly in cancers resistant to traditional antifolate treatments like methotrexate. However, the clinical application of this compound has been limited due to its associated toxicities.

This compound's mechanism involves the inhibition of GARFT, which is pivotal for the synthesis of purine nucleotides necessary for DNA and RNA synthesis. The compound is polyglutamated within cells, which enhances its retention and potency against rapidly dividing tumor cells. This property allows this compound to exert a cytotoxic effect on cancer cells while potentially sparing normal tissues when used judiciously with folic acid supplementation.

Pharmacokinetics

This compound exhibits complex pharmacokinetics characterized by a three-compartment model. Key pharmacokinetic parameters observed in clinical studies include:

| Parameter | Value |

|---|---|

| Mean Clearance | 1.6 ± 0.6 L/h/m² |

| Volume of Distribution | 8.9 ± 4.1 L/m² |

| Mean Half-Lives | 0.23 ± 0.1 h (initial) |

| 2.9 ± 1.4 h (intermediate) | |

| 25.0 ± 48.7 h (terminal) |

These parameters indicate that this compound is retained in tissues longer than in plasma, suggesting that tissue concentrations may be more indicative of cumulative toxicity than plasma levels alone .

Clinical Studies and Toxicity

Clinical trials have highlighted significant toxicities associated with this compound, including thrombocytopenia, mucositis, and gastrointestinal disturbances. A Phase I study demonstrated that pre-treatment with folic acid could mitigate some of these toxic effects while maintaining therapeutic efficacy against tumors . The following table summarizes key findings from clinical studies:

Case Studies

Several case studies have illustrated the potential benefits and risks of this compound in cancer therapy:

- Case Study 1 : A patient with non-small cell lung cancer exhibited a partial response to this compound after failing multiple lines of chemotherapy. However, they developed severe mucositis requiring dose adjustment and supportive care.

- Case Study 2 : In a cohort of patients treated with this compound combined with folic acid, the incidence of thrombocytopenia was significantly lower compared to historical controls treated without folic acid, suggesting a protective effect against hematologic toxicities.

Preclinical Insights

Preclinical studies have provided valuable insights into optimizing this compound's therapeutic index:

- Folate Deficiency Impact : Research indicates that low dietary folate levels can dramatically increase the lethality of this compound in murine models. Conversely, administering folic acid can restore its antitumor efficacy at non-toxic doses .

- Dose Optimization : The therapeutic activity of this compound is closely tied to dietary folate levels; excessive folate intake can negate its anticancer effects, highlighting the need for careful dietary management during treatment .

Eigenschaften

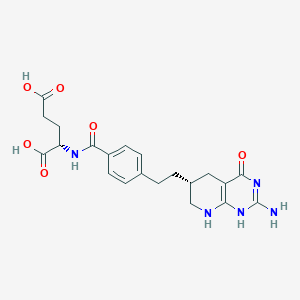

IUPAC Name |

(2S)-2-[[4-[2-[(6R)-2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl]ethyl]benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N5O6/c22-21-25-17-14(19(30)26-21)9-12(10-23-17)2-1-11-3-5-13(6-4-11)18(29)24-15(20(31)32)7-8-16(27)28/h3-6,12,15H,1-2,7-10H2,(H,24,29)(H,27,28)(H,31,32)(H4,22,23,25,26,30)/t12-,15+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUQBAQVRAURMCL-DOMZBBRYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CNC2=C1C(=O)NC(=N2)N)CCC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50909998 | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106400-81-1 | |

| Record name | Lometrexol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106400811 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lometrexol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12769 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | N-{4-[2-(4-Hydroxy-2-imino-1,2,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl)ethyl]benzoyl}glutamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50909998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 106400-81-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LOMETREXOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6P3AVY8A7Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.